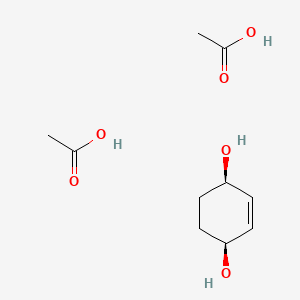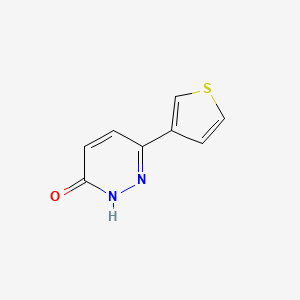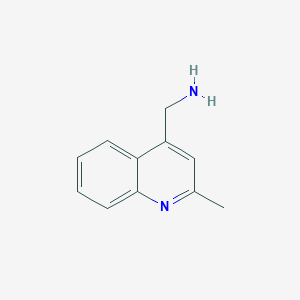
(2-Methylquinolin-4-yl)methanamine
説明
“(2-Methylquinolin-4-yl)methanamine” is a chemical compound . It is also known as “2-methyl-4-quinolinyl” methanamine .
Synthesis Analysis
The synthesis of 2-methylquinoline and its derivatives have been reported in various studies . For instance, the Doebner–von Miller reaction protocol is considered the best for the synthesis of 2-methylquinoline . Other synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, and Conrad Limpach are also well-known .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H .Chemical Reactions Analysis
The nucleophilic substitution reactions of 2,4-dichloro-6-methylquinoline and 4-chloro-6-methylquinolin-2(1H)-one with malononitrile and ethyl cyanoacetate have been described . The reactions of malononitrile and ethyl cyanoacetate with 2,4-dichloro-6-methylquinoline have also been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 245.15 . It is a powder at room temperature . The melting point is between 294-295 degrees Celsius .科学的研究の応用
Therapeutic Applications and Drug Discovery
(2-Methylquinolin-4-yl)methanamine, due to its structural similarity to isoquinoline and quinoline derivatives, finds potential application in various therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. Tetrahydroisoquinoline (THIQ) derivatives have been extensively researched for their therapeutic activities. These compounds have shown promising results in drug discovery for cancer and central nervous system (CNS) disorders, with significant potential against infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis (Singh & Shah, 2017). Another study highlights the neuroprotective, antiaddictive, and antidepressant properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), suggesting its potential as a novel class of drugs for various therapeutic activities with a unique mechanism of action (Antkiewicz‐Michaluk et al., 2018).
Antimalarial and Antimicrobial Properties
The study of 8-aminoquinoline antimalarial agents reveals the importance of structural derivatives in the fight against malaria. Some metabolites of these compounds are found to be toxic to erythrocytes in certain individuals, especially those deficient in glucose-6-phosphate dehydrogenase, underscoring the significance of structural modification for safer therapeutic outcomes (Strother et al., 1981).
Pharmacological and Biological Properties
Research on isoquinoline alkaloids and their derivatives highlights their immense pharmacological and biological properties, including potential anticancer properties. The interaction of these alkaloids with nucleic acids, elucidating the mechanism of action, specificity, and energetics of binding, provides valuable insights for the design of new drugs with effective therapeutic agents (Bhadra & Kumar, 2012).
Anti-cancer and Anti-infective Activities
The Annona species, rich in isoquinoline alkaloids, have been studied for their anti-infective and anticancer activities. The structural diversity and pharmacological activities of these alkaloids suggest their potential in developing novel anti-infective and anticancer drugs (Nugraha et al., 2019).
作用機序
Target of Action
The primary target of (2-Methylquinolin-4-yl)methanamine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins. The molecular docking studies have revealed that this compound has a lesser binding energy with these proteins , indicating a strong interaction.
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival and growth, and its dysregulation can lead to cancer. By interacting with this pathway, this compound can potentially influence cell proliferation and survival.
Pharmacokinetics
It is predicted that all the compounds in its class satisfy the adme profile , which would impact its bioavailability.
Result of Action
As a result of its action, this compound has shown activity against the non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM , indicating its potential as an anticancer agent.
Safety and Hazards
特性
IUPAC Name |
(2-methylquinolin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBHJQBGCSDNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-benzo[b]thiophene-3-methanamine](/img/structure/B3284502.png)
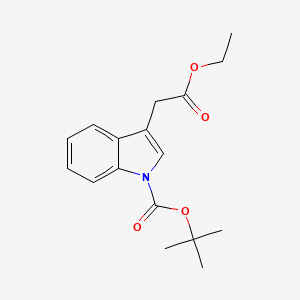
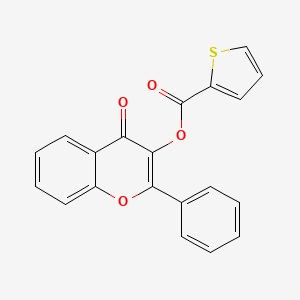

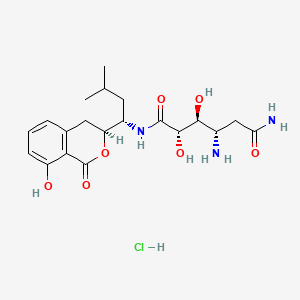
![Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester](/img/structure/B3284532.png)
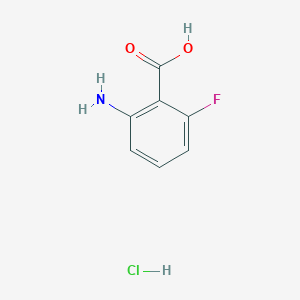
![Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B3284543.png)

![[1,1-Biphenyl]-2,6-diol,2-bromo-](/img/structure/B3284560.png)
